

Technical Whitepaper on 3,3-Dimethylcycloheptanone and Related Compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,3-Dimethylcycloheptanone**

Cat. No.: **B13571215**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Comprehensive experimental data for **3,3-Dimethylcycloheptanone** is not readily available in public databases. This guide provides the available information for the target compound and presents a detailed analysis of the structurally similar and well-documented compound, 3,3-Dimethylcyclohexanone, as a practical analogue.

Introduction to 3,3-Dimethylcycloheptanone

3,3-Dimethylcycloheptanone is a cyclic ketone with a seven-membered carbon ring. While specific research and applications involving this compound are limited, its structure is of interest in synthetic and medicinal chemistry as a potential scaffold. The seven-membered ring offers a flexible yet constrained conformation that can be valuable in designing molecules with specific three-dimensional orientations for interaction with biological targets.

1.1. Compound Identification

Public databases lack a registered CAS number for **3,3-Dimethylcycloheptanone**. However, it is indexed in PubChem with the following identifiers:

Identifier	Value
PubChem CID	12702041 [1]
Molecular Formula	C ₉ H ₁₆ O [1]
Molecular Weight	140.22 g/mol

Due to the scarcity of further data, this paper will focus on the synthesis and properties of the closely related 3,3-Dimethylcyclohexanone.

Technical Data for 3,3-Dimethylcyclohexanone (Analogue)

3,3-Dimethylcyclohexanone (CAS No. 2979-19-3) serves as a valuable reference for understanding the potential chemistry of its seven-membered ring counterpart.[\[2\]](#)

2.1. Physical and Chemical Properties

The following table summarizes key quantitative data for 3,3-Dimethylcyclohexanone.

Property	Value	Unit	Source
CAS Number	2979-19-3	-	[2] [3]
Molecular Formula	C ₈ H ₁₄ O	-	[3] [4]
Molecular Weight	126.20	g/mol	[4]
Boiling Point	174-175	°C	[2]
Density	0.909	g/mL at 25°C	[2]
Refractive Index	n ₂₀ /D 1.449	-	[2]
Octanol/Water Partition Coefficient (logP)	2.156	-	Cheméo [5]
Water Solubility (logS)	-2.10	mol/L	Cheméo [5]

Experimental Protocols: Synthesis of 3,3-Dimethylcyclohexanone

The primary route for synthesizing 3,3-Dimethylcyclohexanone is through the catalytic hydrogenation of Dimedone (5,5-dimethylcyclohexane-1,3-dione).

3.1. Protocol: Hydrogenation of Dimedone

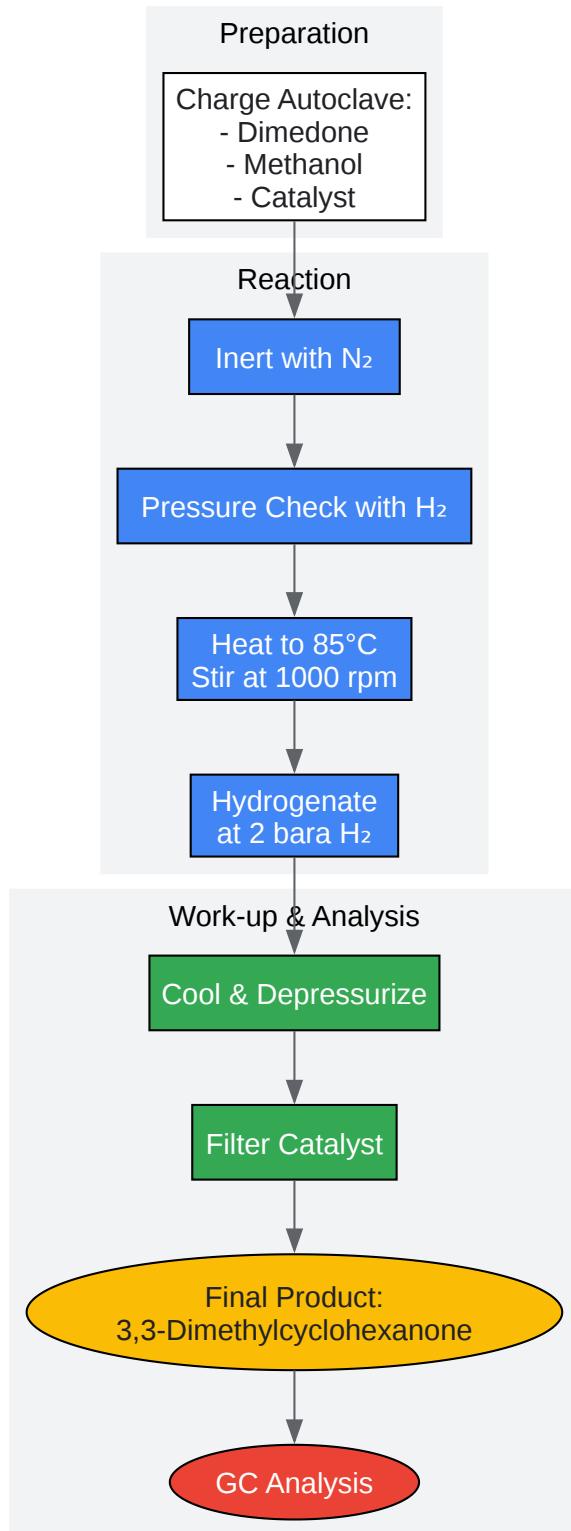
This protocol is adapted from a patented industrial process, demonstrating a high-yield synthesis.

Materials:

- Dimedone (5,5-dimethylcyclohexane-1,3-dione)
- Methanol (Solvent)
- Amberlyst CH57 (Palladium on charcoal catalyst)
- Hydrogen (H₂) gas
- Nitrogen (N₂) gas
- Autoclave with glass liner and stirrer
- Filtration apparatus (0.45 µm filter)

Procedure:[6]

- Reactor Setup: Place 37 g of Amberlyst CH57 catalyst into a 500 mL glass liner. Add 32 g (221 mmol) of dimedone and 116 g (147 mL) of methanol.
- Inerting: Close the glass liner in the autoclave. Start stirring at 500 rpm and flush the system three times with nitrogen gas at 5 bara.
- Pressure Check: Stop the stirrer. Pressurize the autoclave with hydrogen gas to 5 bara and hold for 10 minutes to check for leaks. Release the pressure.


- Reaction Conditions: Turn the stirrer on to 1000 rpm and heat the autoclave to an internal temperature of 85°C.
- Hydrogenation: Pressurize the autoclave with hydrogen gas to 2 bara. Maintain stirring at 1000 rpm and the temperature at 85°C for 7.5 hours, or until hydrogen uptake ceases.
- Cooling and Depressurization: Cool the autoclave to below 25°C and carefully depressurize.
- Final Inerting: Flush the autoclave three times with nitrogen gas at 5 bara for 10 minutes.
- Work-up: Stop the stirrer and open the autoclave. Filter the contents through a 0.45 µm filter to remove the catalyst. The resulting filtrate contains 3,3-Dimethylcyclohexanone.

Analysis: The product can be analyzed by Gas Chromatography (GC) to confirm purity and yield. A sample preparation involves diluting 30 µL of the filtrate with 1 mL of isopropanol.[\[6\]](#) The reported total yield for this method is 98%.[\[6\]](#)

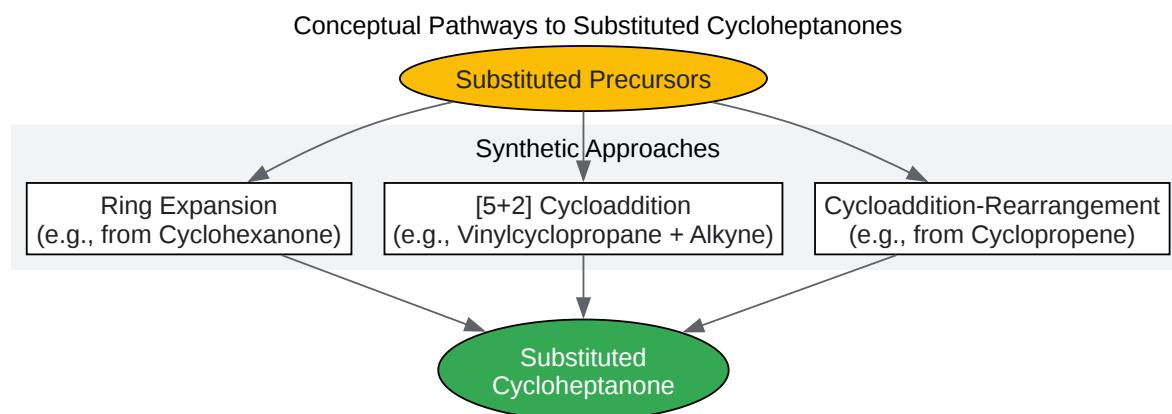
Visualization of Synthesis Workflow

The following diagram illustrates the key stages of the 3,3-Dimethylcyclohexanone synthesis protocol.

Workflow for the Synthesis of 3,3-Dimethylcyclohexanone

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 3,3-Dimethylcyclohexanone from Dimedone.


General Synthetic Strategies for Substituted Cycloheptanones

While a direct synthesis for **3,3-Dimethylcycloheptanone** is not documented in the searched literature, several general methods for creating substituted cycloheptanone rings could be adapted. These methods are crucial for researchers aiming to synthesize novel seven-membered ring structures.

Key Strategies Include:

- Ring Expansion: A common approach involves the homologation of a corresponding cyclohexanone. For instance, a diastereoselective insertion of α -alkyldiazoacetates into a cyclohexanone can furnish a seven-membered ring in a single step.[7]
- [5+2] Cycloadditions: Metal-catalyzed cycloadditions, such as those between vinylcyclopropanes and alkynes, can efficiently construct seven-membered rings.[7]
- Cycloaddition-Rearrangement: The reaction of substituted cyclopropenes with thiophene 1,1-dioxides, followed by the expulsion of sulfur dioxide, provides a pathway to substituted cycloheptatrienes, which can be further modified.

The following diagram outlines these conceptual pathways.

[Click to download full resolution via product page](#)

Caption: General synthetic strategies for forming cycloheptanone rings.

Signaling Pathways and Drug Development Potential

No information regarding the biological activity or interaction of **3,3-Dimethylcycloheptanone** with any signaling pathways has been found in the reviewed literature.

For drug development professionals, cycloheptanone cores, in general, are considered interesting scaffolds. The seven-membered ring can orient substituents in three-dimensional space, which is critical for molecular recognition by biological targets. Potential, though speculative, therapeutic areas for novel cycloheptanone derivatives could include oncology and inflammation, where such scaffolds might be used to develop novel kinase inhibitors or modulators of protein-protein interactions.

Conclusion

This technical guide has established that while **3,3-Dimethylcycloheptanone** is a recognized chemical structure, it lacks a designated CAS number and is not well-characterized in scientific literature. In its place, the analogous compound, 3,3-Dimethylcyclohexanone, offers a wealth of technical data, including established physical properties and detailed, high-yield synthesis protocols. For researchers interested in synthesizing **3,3-Dimethylcycloheptanone** or other novel derivatives, general strategies such as ring expansion and cycloaddition reactions provide viable, albeit theoretical, pathways. Further research is required to determine the specific properties, reactivity, and biological relevance of **3,3-Dimethylcycloheptanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,3-Dimethylcycloheptanone | C9H16O | CID 12702041 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3,3-Dimethylcyclohexanone | 2979-19-3 [chemicalbook.com]
- 3. Cyclohexanone, 3,3-dimethyl- | C8H14O | CID 76322 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis routes of 3,3-Dimethylcyclohexanone [benchchem.com]
- 5. 3,3-dimethylcyclohexanone (CAS 2979-19-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 3,3-Dimethylcyclohexanone synthesis - chemicalbook [chemicalbook.com]
- 7. Cycloheptanone synthesis [organic-chemistry.org]
- To cite this document: BenchChem. [Technical Whitepaper on 3,3-Dimethylcycloheptanone and Related Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13571215#3-3-dimethylcycloheptanone-cas-number\]](https://www.benchchem.com/product/b13571215#3-3-dimethylcycloheptanone-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com